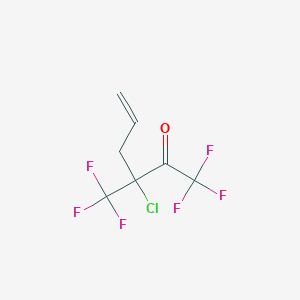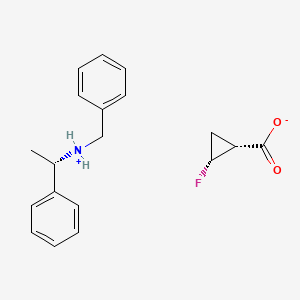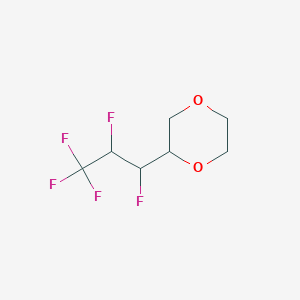
1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane (TCDFPE) is a chemical compound that is widely used in scientific research and lab experiments. It is a colorless, odorless, and nonvolatile compound with a molecular weight of 362.8 g/mol. TCDFPE is a halogenated organic compound that is composed of carbon, hydrogen, chlorine, and fluorine atoms. It is also known by its common name, 2,2-difluorodichloropropane.
Wirkmechanismus
The mechanism of action of 1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane is not fully understood. It is believed that this compound acts as a Lewis acid, meaning it can donate a pair of electrons to form a coordinate covalent bond with an electron-deficient molecule. This allows this compound to catalyze the formation of carbon-carbon bonds and other reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known that this compound is not toxic to humans or other animals at the concentrations used in lab experiments. It is also believed that this compound does not interact with enzymes or other proteins, so it is unlikely to have any direct physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane in lab experiments is its low toxicity. This makes it a safe and effective reagent for a variety of reactions. Additionally, this compound is relatively inexpensive and easy to obtain. However, one limitation of using this compound is that it is not very soluble in water, so it cannot be used in aqueous solutions.
Zukünftige Richtungen
In the future, more research is needed to better understand the mechanism of action of 1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane and its potential applications. Additionally, further studies could be conducted to investigate the biochemical and physiological effects of this compound. Finally, further research could be done to improve the solubility of this compound in water, so that it can be used in aqueous solutions.
Synthesemethoden
1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane is synthesized through a three-step process. First, 2,2-difluorodichloropropane is prepared by reacting 2,2-difluoroethanol with phosphorus oxychloride in the presence of triethylamine. Next, the resulting product is reacted with anhydrous sodium sulfate to form the desired compound. Finally, the compound is purified by recrystallization from methanol.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of organic compounds, as a solvent for polar compounds, and as a catalyst for the formation of carbon-carbon bonds. In addition, this compound has been used to study the structure and function of proteins and other macromolecules, as well as to investigate the mechanisms of chemical reactions.
Eigenschaften
IUPAC Name |
4,6-difluoro-2-[1,1,2,2-tetrachloro-2-(4,6-difluoropyrimidin-2-yl)ethyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Cl4F4N4/c11-9(12,7-19-3(15)1-4(16)20-7)10(13,14)8-21-5(17)2-6(18)22-8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSICFLMQJSJVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1F)C(C(C2=NC(=CC(=N2)F)F)(Cl)Cl)(Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Cl4F4N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3-Bis(trifluoromethyl)-8-amino-thiazolo[3,2-a]benzimidazole, 95%](/img/structure/B6311252.png)


![3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one, 97%](/img/structure/B6311272.png)
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B6311301.png)


![2,3-Bis(trifluoromethyl)-[1.3]thiazolo[3.2-a]benzimidazol-7-N-tert-butyl-carboxamide](/img/structure/B6311325.png)


